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Benzene, 1,2-bis(2-phenylethyl)-

Cat. No.: B102543
CAS No.: 18888-80-7
M. Wt: 286.4 g/mol
InChI Key: AULMDLGQFCRGHF-UHFFFAOYSA-N
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Description

Contextualization within Substituted Benzene (B151609) Chemistry

Substituted benzenes are categorized based on the electronic and steric properties of their substituents. The phenylethyl group is considered an alkyl group, which is generally activating and ortho-, para-directing in electrophilic aromatic substitution reactions. nsf.govchemicalbook.com This is due to the electron-donating nature of the alkyl group through an inductive effect, which stabilizes the carbocation intermediate formed during the reaction. chemicalbook.comyoutube.com

However, the presence of two large phenylethyl groups in the 1,2-position introduces significant steric hindrance. This crowding around the substituted carbons can dramatically influence the regioselectivity of further reactions, potentially favoring substitution at the less hindered positions of the benzene ring. nsf.gov The interplay between the electronic activation of the phenylethyl groups and their steric bulk is a key aspect of the chemistry of this molecule.

Structural Classification and Nomenclature of Benzene, 1,2-bis(2-phenylethyl)-

According to IUPAC nomenclature, the compound is named Benzene, 1,2-bis(2-phenylethyl)- . nist.govwikipedia.org The "1,2-" prefix indicates the ortho- substitution pattern on the central benzene ring. google.com Each substituent is a "2-phenylethyl" group, meaning an ethyl group at which the second carbon is attached to a phenyl group.

Alternative names for this compound include 1,2-diphenethylbenzene . The term "phenethyl" is a common name for the 2-phenylethyl group.

Below is a table summarizing the key identifiers for this compound. Due to the apparent rarity of this specific isomer in scientific literature, a dedicated CAS number has not been definitively identified in the conducted research. For context, the CAS numbers for the related para-isomer and a potential precursor are included.

IdentifierValue
IUPAC Name Benzene, 1,2-bis(2-phenylethyl)-
Common Name 1,2-Diphenethylbenzene
Molecular Formula C22H22
Molecular Weight 286.41 g/mol
CAS Number Not definitively available
Related CAS (para-isomer)1985-58-6 (for 1,4-bis(2-phenylethyl)benzene)
Related CAS (precursor)13203-60-6 (for 1,2-bis(phenylethynyl)benzene)

Historical Development and Significance of Related Phenylethyl-Substituted Aromatic Compounds

The study of aromatic compounds dates back to the 19th century, with the isolation of benzene from coal tar. The development of synthetic methods to introduce alkyl and other functional groups onto the benzene ring was a major focus of early organic chemistry.

While specific historical milestones for Benzene, 1,2-bis(2-phenylethyl)- are not readily found, the development of related compounds provides important context. For instance, the synthesis of phenylethyl bromides, which are precursors to phenylethyl groups, has been a subject of study for their use in various industrial and pharmaceutical applications.

Research into molecules with multiple bulky substituents has been driven by an interest in understanding the limits of steric strain and its effect on molecular conformation and reactivity. For example, the synthesis and study of highly substituted benzenes, such as 1,2-bis(pentaphenylphenyl)benzene, have been undertaken to explore concepts like racemization and conformational stability. nsf.gov

Furthermore, phenylethyl-substituted aromatic compounds have found applications in materials science. For example, 1,4-bis(2-phenylethyl)benzene is noted as a synthetic intermediate in the creation of polytolans, which are polymers with potential applications in electronics and optics. The study of related compounds like 1,4-bis(phenylethynyl)benzene (B159325) derivatives has been significant in the development of liquid crystals.

The synthesis of the target compound, Benzene, 1,2-bis(2-phenylethyl)-, would likely involve the reduction of 1,2-bis(phenylethynyl)benzene (B11943125). The latter can be synthesized through Sonogashira coupling reactions. The subsequent hydrogenation of the alkyne groups would yield the desired saturated ethyl linkers.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C22H22 B102543 Benzene, 1,2-bis(2-phenylethyl)- CAS No. 18888-80-7

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18888-80-7

Molecular Formula

C22H22

Molecular Weight

286.4 g/mol

IUPAC Name

1,2-bis(2-phenylethyl)benzene

InChI

InChI=1S/C22H22/c1-3-9-19(10-4-1)15-17-21-13-7-8-14-22(21)18-16-20-11-5-2-6-12-20/h1-14H,15-18H2

InChI Key

AULMDLGQFCRGHF-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2CCC3=CC=CC=C3

Canonical SMILES

C1=CC=C(C=C1)CCC2=CC=CC=C2CCC3=CC=CC=C3

Origin of Product

United States

Synthetic Methodologies for Benzene, 1,2 Bis 2 Phenylethyl and Its Academic Analogues

Direct Synthetic Approaches

Direct methods for synthesizing the title compound and its analogues primarily involve forming the crucial carbon-carbon bonds that attach the phenylethyl side chains to the central benzene (B151609) ring or saturating a pre-existing unsaturated framework.

Friedel-Crafts alkylation represents a classic and direct method for introducing alkyl groups onto an aromatic ring. libretexts.org This electrophilic aromatic substitution reaction involves treating an aromatic compound with an alkyl halide in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃). libretexts.orglumenlearning.com To synthesize Benzene, 1,2-bis(2-phenylethyl)-, one could envision a reaction between benzene and a suitable 2-phenylethylating agent, like 2-phenylethyl chloride, catalyzed by AlCl₃.

However, Friedel-Crafts alkylation is known for several limitations:

Polyalkylation: The initial alkylation product is often more reactive than the starting material, leading to the addition of multiple alkyl groups. lumenlearning.comlibretexts.org Achieving selective di-substitution at the 1,2-position would require careful control of reaction conditions and stoichiometry, likely using a large excess of benzene. libretexts.org

Carbocation Rearrangement: When using primary alkyl halides, the intermediate carbocation can rearrange to a more stable form, leading to isomeric products. libretexts.org

Substrate Limitations: The reaction does not work well on aromatic rings that are already substituted with strongly deactivating groups. libretexts.org

An alternative approach involves Friedel-Crafts acylation followed by reduction. This two-step sequence can prevent polyalkylation and rearrangement issues. For instance, a Friedel-Crafts acylation of benzene with phenacyl chloride would yield an acyl-substituted benzene, which can then be reduced to the desired phenylethyl group. Repeating this sequence could potentially yield the target molecule.

Modern cross-coupling reactions, though not explicitly detailed for this specific compound in the provided context, offer powerful alternatives for forming C-C bonds. Reactions like Suzuki or Kumada coupling could theoretically be employed by coupling a di-halogenated benzene (e.g., 1,2-dibromobenzene) with a phenylethyl-containing organometallic reagent.

A highly effective method for synthesizing Benzene, 1,2-bis(2-phenylethyl)- involves the catalytic hydrogenation of an unsaturated precursor like 1,2-bis(phenylethynyl)benzene (B11943125). sigmaaldrich.com This precursor contains the complete carbon skeleton of the target molecule but with carbon-carbon triple bonds in the side chains.

Catalytic hydrogenation is a heterogeneous reaction where hydrogen gas (H₂) is added across double or triple bonds in the presence of a metal catalyst. libretexts.orgyoutube.com The catalyst, often a finely divided metal like platinum, palladium, or nickel, is typically supported on a high-surface-area material such as carbon (Pd/C). youtube.comaip.org The reaction proceeds by the adsorption of both the unsaturated organic molecule and hydrogen onto the catalyst surface. libretexts.org This facilitates the stepwise transfer of hydrogen atoms to the carbons of the multiple bonds, ultimately leading to a saturated product. libretexts.org

For the synthesis of Benzene, 1,2-bis(2-phenylethyl)-, the hydrogenation of 1,2-bis(phenylethynyl)benzene would proceed as follows:

Reaction Scheme: 1,2-Bis(phenylethynyl)benzene + 4 H₂ --(Catalyst, e.g., Pd/C)--> Benzene, 1,2-bis(2-phenylethyl)-

This method is generally clean and efficient, with the primary challenge being the initial synthesis of the unsaturated precursor, which is often achieved through Sonogashira cross-coupling reactions. nih.gov Studies on the hydrogenation of the related 1,4-bis(phenylethynyl)benzene (B159325) show that the process is a multistep reaction that produces a range of partially hydrogenated intermediates. aip.org The choice of catalyst and reaction conditions (temperature, pressure) is crucial for achieving complete saturation and high yields. illinois.edu

Recent advancements in catalysis have introduced novel reagents for specialized synthetic applications. One such development is the use of black phosphorus (BP) as a feedstock for synthesizing organophosphorus compounds. chinesechemsoc.orgchinesechemsoc.orgcityu.edu.hk While not a direct synthesis of Benzene, 1,2-bis(2-phenylethyl)-, this methodology provides a pathway to its academic analogues, specifically phosphine (B1218219) oxides.

Researchers have demonstrated that black phosphorus nanoparticles can react directly with alkenes or alkyl halides to form C-P bonds, yielding phosphine oxides. chinesechemsoc.orgchinesechemsoc.orgcityu.edu.hk This approach is more efficient and environmentally friendly compared to traditional methods that use highly reactive white phosphorus or hazardous reagents like phosphine gas. chinesechemsoc.org

In a notable example, BP nanoparticles react with styrene (B11656) in the presence of potassium hydroxide (B78521) to produce tris(2-phenylethyl)phosphine oxide with a 71% isolated yield. chinesechemsoc.org The reaction can also be performed with (2-bromoethyl)benzene, yielding the same product. chinesechemsoc.org Significantly, the stoichiometry of the reaction can be controlled to produce primary, secondary, or tertiary phosphine oxides and phosphines selectively. chinesechemsoc.orgcityu.edu.hk For instance, reacting BP with styrene in a 2:1 molar ratio predominantly yields bis(2-phenylethyl)phosphine. chinesechemsoc.org

This strategy highlights a modern approach to creating analogues where a carbon atom in the side chain is replaced by a heteroatom like phosphorus, opening avenues for new materials with unique electronic or catalytic properties.

Table 1: Synthesis of Phenylethyl Phosphine Oxides using Black Phosphorus

Reactant BP:Reactant Ratio Product Yield
Styrene 1:1 Tris(2-phenylethyl)phosphine oxide 71%
(2-Bromoethyl)benzene - Tris(2-phenylethyl)phosphine oxide 65%
Styrene 2:1 Bis(2-phenylethyl)phosphine 74% (in product mixture)

Data sourced from CCS Chemistry. chinesechemsoc.org

Multicomponent and Cascade Reaction Sequences

Multicomponent reactions (MCRs), where three or more reactants combine in a single step to form a product incorporating all components, are highly efficient for building molecular complexity. nih.gov While a specific MCR for Benzene, 1,2-bis(2-phenylethyl)- is not prominently described, the principles can be applied to synthesize highly substituted aromatic analogues. MCRs are valued for their atom economy and reduction of waste compared to sequential syntheses. nih.gov

Cascade reactions, involving a sequence of intramolecular transformations, are also powerful tools. The synthesis of complex polycyclic aromatic systems often relies on cascade sequences, such as those initiated by Sonogashira coupling followed by cyclization, to rapidly construct intricate molecular architectures from simpler precursors.

Strategies for Derivatization and Further Functionalization

Once the core structure of Benzene, 1,2-bis(2-phenylethyl)- is obtained, it can be further modified to create a variety of derivatives.

Electrophilic aromatic substitution (SEAr) is a fundamental reaction for modifying aromatic rings. wikipedia.org In this reaction, an electrophile replaces a hydrogen atom on the aromatic ring. wikipedia.org Common SEAr reactions include nitration, halogenation, and sulfonation. msu.edu

The sulfonation of Benzene, 1,2-bis(2-phenylethyl)- would involve reacting it with fuming sulfuric acid (H₂SO₄/SO₃) to introduce a sulfonic acid group (-SO₃H) onto the central benzene ring. youtube.com The position of the incoming electrophile is directed by the existing substituent groups. libretexts.org

The two 2-phenylethyl groups on the central benzene ring are alkyl groups. Alkyl groups are classified as activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions. libretexts.org In the case of 1,2-bis(2-phenylethyl)benzene, the directing effects of the two adjacent alkyl groups would guide the sulfonation.

The positions ortho to the first alkyl group are C3 and C6.

The position para to the first alkyl group is C4.

The positions ortho to the second alkyl group are C3 and C6.

The position para to the second alkyl group is C5.

Considering the combined activating and directing influence of both groups, substitution would be most favored at the C4 and C5 positions, which are para to one group and meta to the other. Steric hindrance from the bulky phenylethyl groups would likely disfavor substitution at the C3 and C6 positions, which are sterically crowded between the two existing substituents. Therefore, sulfonation is expected to yield a mixture of 4-sulfonated and 5-sulfonated products.

Table 2: List of Mentioned Compounds

Compound Name
Benzene, 1,2-bis(2-phenylethyl)-
1,2-Bis(phenylethynyl)benzene
1,2-Dibromobenzene
1,4-Bis(phenylethynyl)benzene
2-Phenylethyl chloride
Aluminum chloride
Benzene
Bis(2-phenylethyl)phosphine
Black Phosphorus
(2-Bromoethyl)benzene
Palladium on carbon (Pd/C)
Phenacyl chloride
Potassium hydroxide
Styrene
Sulfuric acid

Metal-Mediated Cross-Coupling Reactions for Extended Architectures

Metal-mediated cross-coupling reactions are powerful tools for constructing complex molecular architectures by forming new carbon-carbon bonds. These reactions are instrumental in extending the π-systems of aromatic compounds, leading to materials with interesting photophysical or electronic properties.

While direct cross-coupling reactions starting from "Benzene, 1,2-bis(2-phenylethyl)-" are not extensively documented, analogous transformations on related 1,2-disubstituted benzene systems provide significant insights. For instance, alkaline-earth metals have been shown to mediate the coupling of benzene to form biphenyl (B1667301). nih.govnih.gov This process involves the reduction of a metal-BDI (β-diketiminate) complex, which then reacts with benzene to yield a bridged biphenyl dianion. nih.govnih.gov This demonstrates the potential of low-valent metals to facilitate C-C bond formation between aromatic rings, a strategy that could be adapted to create extended structures from "Benzene, 1,2-bis(2-phenylethyl)-".

Another relevant example is the synthesis of 1,2-bis(pentaphenylphenyl)benzene. This highly crowded, chiral molecule is synthesized through a double Diels-Alder reaction between 1,2-bis(phenylethynyl)benzene and tetracyclone. mdpi.com This cycloaddition, followed by decarbonylation and dehydrogenation, results in a significant extension of the aromatic system, creating a molecule with a high degree of steric congestion and a defined three-dimensional structure. mdpi.com This highlights how 1,2-disubstituted benzenes can serve as scaffolds for building large, complex, and functionally rich molecules.

Table 2: Examples of Metal-Mediated and Cycloaddition Reactions for Extended Architectures

Starting MaterialReagentsProductReaction TypeSignificance
[(DIPeP BDI)Ca]₂ (C₆H₆)Benzene[(DIPeP BDI)Ca]₂ (biphenyl)Alkaline-Earth Metal Mediated C-C CouplingFormation of biphenyl from benzene, demonstrating a pathway for extending aromatic systems. nih.govnih.gov
1,2-Bis(phenylethynyl)benzeneTetracyclone1,2-Bis(pentaphenylphenyl)benzeneDiels-Alder CycloadditionSynthesis of a highly crowded, extended aromatic architecture from a 1,2-disubstituted benzene derivative. mdpi.com

Methodologies for Compound Isolation and Purification

The isolation and purification of the target compound and its analogues are critical steps to ensure the removal of unreacted starting materials, byproducts, and catalysts. The non-polar nature of "Benzene, 1,2-bis(2-phenylethyl)-" suggests that standard chromatographic and recrystallization techniques would be effective.

For structurally similar alkyl aromatic compounds, a combination of distillation and chromatography is often employed. google.com Fractional distillation can be used for initial purification, separating components based on their boiling points.

Column chromatography is a versatile and widely used technique for the purification of organic compounds. For non-polar compounds like "Benzene, 1,2-bis(2-phenylethyl)-", normal-phase chromatography using silica (B1680970) gel as the stationary phase and a non-polar eluent system, such as a mixture of petroleum ether and ethyl acetate, would be a suitable approach. mdpi.com The polarity of the eluent can be gradually increased to separate the desired compound from any more polar impurities. For more specialized separations, other stationary phases like MCI gel or Sephadex LH-20 can be utilized. mdpi.com

Recrystallization is another powerful purification technique for solid compounds. This method relies on the differential solubility of the compound and its impurities in a given solvent at different temperatures. By dissolving the crude product in a minimal amount of a hot solvent and allowing it to cool slowly, the desired compound will crystallize out in a purer form, leaving the impurities dissolved in the mother liquor. The choice of solvent is crucial and is typically determined empirically. For non-polar aromatic compounds, solvents like hexanes or ethanol (B145695) are often good candidates. mdpi.com

Table 3: Common Isolation and Purification Techniques for Aromatic Compounds

TechniquePrincipleApplication
DistillationSeparation based on differences in boiling points.Initial purification of liquid alkyl aromatic compounds. google.com
Column ChromatographySeparation based on differential adsorption of components to a stationary phase.Purification of a wide range of organic compounds, including non-polar aromatic compounds using silica gel. mdpi.com
RecrystallizationPurification based on differences in solubility of the compound and impurities in a solvent at varying temperatures.Final purification of solid compounds to obtain high-purity crystalline material. mdpi.com

Advanced Spectroscopic and Structural Characterization of Benzene, 1,2 Bis 2 Phenylethyl and Its Derivatives

Vibrational Spectroscopy for Functional Group Identification and Structural Insights

Fourier-Transform Infrared (FTIR) Spectroscopy:Specific FTIR absorption bands and their corresponding vibrational modes for Benzene (B151609), 1,2-bis(2-phenylethyl)- could not be identified from the available resources.

While general spectroscopic characteristics of related structural motifs such as 1,2-disubstituted benzenes and phenylethyl groups are well-documented, the specific data for the entire Benzene, 1,2-bis(2-phenylethyl)- molecule is absent from the searched scientific literature. Therefore, the creation of detailed data tables and in-depth research findings as requested is not possible at this time. Further experimental work would be required to determine the spectroscopic and structural properties of this particular compound.

Raman Spectroscopy

Raman spectroscopy serves as a powerful non-destructive technique for probing the vibrational modes of Benzene, 1,2-bis(2-phenylethyl)-. The resulting spectrum provides a distinct fingerprint, revealing information about the molecular structure, including the presence of aromatic rings and alkyl chains. The analysis of bibenzyl, the core structure of many related derivatives, provides a foundational understanding of the expected Raman shifts. nih.gov

Key vibrational modes observed in compounds with similar phenyl and ethyl components include:

Aromatic C-H Stretching: Typically found in the 3000-3100 cm⁻¹ region.

Aliphatic C-H Stretching: Arising from the ethyl bridge, these signals appear in the 2850-3000 cm⁻¹ range.

Aromatic Ring Vibrations: Intense peaks corresponding to the C=C stretching within the benzene rings are expected around 1600 cm⁻¹. researchgate.net

Inter-ring C-C Stretching: Vibrations between the phenyl rings are also a characteristic feature. researchgate.net

The FT-Raman spectrum for the related compound bibenzyl shows characteristic peaks that can be used as a reference. nih.gov

Table 1: Expected Raman Shifts for Benzene, 1,2-bis(2-phenylethyl)- based on Analogous Compounds

Vibrational ModeExpected Wavenumber (cm⁻¹)Reference Compound
Aromatic C-H Stretch~3050Benzene researchgate.net
Aliphatic C-H Stretch2850 - 2950Bibenzyl nih.gov
Phenyl Ring C=C Stretch~1600p-terphenyl researchgate.net
Inter-ring C-C Stretch~1319Biphenyl (B1667301) species researchgate.net

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry is indispensable for determining the molecular weight and elucidating the structural features of Benzene, 1,2-bis(2-phenylethyl)- through fragmentation analysis. Various ionization techniques and mass analyzers can be coupled with chromatographic systems for comprehensive characterization.

Gas Chromatography–Mass Spectrometry (GC-MS)

GC-MS is a robust method for the analysis of volatile and thermally stable compounds like Benzene, 1,2-bis(2-phenylethyl)- and its derivatives. The technique provides both retention time data for separation and mass spectra for identification.

In electron ionization (EI) mode, the molecule undergoes fragmentation, producing a characteristic pattern. For bibenzyl and related structures, the most significant fragmentation pathway involves the cleavage of the bond between the ethyl carbons, leading to the formation of a stable tropylium (B1234903) ion (C₇H₇⁺) at a mass-to-charge ratio (m/z) of 91. nih.govresearchgate.net This peak is often the base peak in the spectrum. The molecular ion peak (M⁺) is also typically observed, confirming the molecular weight of the compound. nih.gov

Analysis of the closely related compound bibenzyl (1,2-diphenylethane) reveals key diagnostic fragments that are foundational for interpreting the mass spectrum of its derivatives. nih.govresearchgate.net

Table 2: Characteristic GC-MS Fragments for Bibenzyl (C₁₄H₁₄)

m/zIonRelative AbundanceDescription
182[C₁₄H₁₄]⁺46.48%Molecular Ion (M⁺)
91[C₇H₇]⁺99.99%Tropylium Ion (Base Peak)
65[C₅H₅]⁺40.95%Loss of acetylene (B1199291) from Tropylium Ion
92[C₇H₈]⁺19.67%Isotope peak / Rearrangement product
39[C₃H₃]⁺19.59%Cyclopropenyl cation

Data sourced from MoNA, Experimental GC-MS, ID: JP010542. nih.gov

The retention of these compounds on a non-polar GC column can be standardized using Kovats retention indices, which aids in their identification across different systems. nih.govnist.gov

Ultra-Performance Liquid Chromatography–Mass Spectrometry (UPLC-MS)

Ultra-Performance Liquid Chromatography (UPLC) coupled with mass spectrometry offers significant advantages for the analysis of bibenzyl derivatives, particularly in complex mixtures or for less volatile compounds. UPLC systems use columns with sub-2 µm particles, which provides higher resolution, greater sensitivity, and faster analysis times compared to traditional HPLC. nih.govijsrtjournal.com

This technique is especially powerful when paired with tandem mass spectrometry (MS/MS) or high-resolution mass spectrometry (HRMS) using time-of-flight (TOF) or Orbitrap analyzers. nih.govcore.ac.uk

Qualitative Screening: UPLC-MS/MS methods can rapidly screen for bisbibenzyl compounds in crude extracts. The fragmentation patterns obtained from MS/MS can help differentiate between various structural types, such as those with different linkages or substituents. nih.gov

Structural Elucidation: HRMS provides highly accurate mass measurements, enabling the determination of the elemental composition of the parent molecule and its fragments. researchgate.net This is crucial for identifying unknown derivatives and confirming their structures. nih.govmdpi.com The enhanced separation from UPLC reduces spectral overlap, leading to cleaner mass spectra and more reliable data. nih.gov

X-ray Diffraction (XRD) Studies for Solid-State Structure Determination

X-ray diffraction is the definitive method for determining the three-dimensional atomic arrangement of a compound in its solid state. It provides precise information on molecular geometry, conformation, and how molecules are packed in a crystal lattice.

Single Crystal X-ray Diffraction for Molecular Geometry and Conformation

Single crystal X-ray diffraction (SC-XRD) provides an unambiguous determination of the molecular structure. To perform this analysis, a high-quality single crystal of Benzene, 1,2-bis(2-phenylethyl)- (typically 0.1-0.2 mm in size) is required. ub.edu The crystal is irradiated with monochromatic X-rays, and the resulting diffraction pattern is used to calculate the electron density map and, subsequently, the precise positions of all atoms in the molecule.

Studies on analogous 1,2-disubstituted benzene molecules reveal key structural insights that can be anticipated for Benzene, 1,2-bis(2-phenylethyl)-:

Molecular Conformation: The molecule is expected to adopt a specific conformation to minimize steric hindrance between the bulky phenylethyl groups. Analysis of the highly crowded 1,2-bis(pentaphenylphenyl)benzene shows it adopts a conformation with approximate C₂ symmetry. nsf.gov A similar, likely twisted, conformation can be expected for Benzene, 1,2-bis(2-phenylethyl)-.

Bond Lengths and Angles: SC-XRD provides precise measurements of all bond lengths and angles, confirming the connectivity and geometry. Steric crowding can lead to significant distortions in bond angles from standard values. nsf.gov

Table 3: Representative Crystallographic Data from an Analogous 1,2-disubstituted Benzene Complex

ParameterExample ValueDescription
Crystal SystemTriclinicThe fundamental symmetry of the crystal.
Space GroupP-1The set of symmetry operations for the unit cell.
a (Å)9.0414(6)Unit cell dimension along the a-axis.
b (Å)9.4631(7)Unit cell dimension along the b-axis.
c (Å)12.1134(9)Unit cell dimension along the c-axis.
α (°)97.4680(10)Angle between b and c axes.
β (°)94.8130(10)Angle between a and c axes.
γ (°)105.4700(10)Angle between a and b axes.
Volume (ų)981.8(1)Volume of the unit cell.

Data from the crystal structure of a 1,2-bis(2′-pyridylethynyl)benzene complex. researchgate.net

Powder X-ray Diffraction for Crystalline Packing and Phase Analysis

Powder X-ray diffraction (PXRD) is used to analyze a polycrystalline (powder) sample of the material. While it does not provide the detailed atomic coordinates of a single crystal analysis, it is a crucial tool for characterizing the bulk properties of the solid. ub.edu

The primary applications of PXRD for Benzene, 1,2-bis(2-phenylethyl)- include:

Phase Identification: The PXRD pattern serves as a unique "fingerprint" for a specific crystalline phase. The pattern obtained from a bulk sample can be compared to a pattern calculated from the single-crystal structure to confirm that the bulk material consists of the same crystalline phase. researchgate.net

Purity Assessment: The technique is highly effective for detecting the presence of crystalline impurities. Any secondary crystalline phases will produce their own characteristic peaks in the diffraction pattern, allowing for an assessment of the sample's phase purity. researchgate.net

Structural Integrity: For derivatives, PXRD can confirm whether a chemical modification has altered the crystal structure or produced a new crystalline phase.

The data is presented as a plot of diffraction intensity versus the diffraction angle (2θ). The peak positions are determined by the unit cell dimensions, while the peak intensities are related to the arrangement of atoms within the cell. researchgate.net

Electronic Absorption and Emission Spectroscopy (UV-Vis and Fluorescence)

The photophysical properties of these compounds are of significant interest due to their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and chemical sensors. nih.gov The electronic behavior is typically investigated using UV-Vis absorption and fluorescence spectroscopy.

Derivatives of Benzene, 1,2-bis(2-phenylethyl)-, particularly those with vinylene linkages (distyrylbenzenes), exhibit distinct spectroscopic features. The position of substituent groups on the central phenylene ring or the vinylene bonds strongly influences the observed photophysical properties. acs.org For instance, studies on donor-acceptor-donor substituted distyrylbenzenes reveal that placing electron-withdrawing cyano groups on the central ring leads to strong fluorescence, whereas placing them on the vinylene linkage results in weak fluorescence. acs.org

The absorption spectra of these molecules are characterized by intense bands corresponding to π-π* transitions. The introduction of electron-donating (ED) or electron-withdrawing (EW) groups typically causes a bathochromic (red) shift in the maximum absorption wavelength (λabs). acs.org Similarly, the fluorescence emission spectra (λem) are sensitive to the molecular structure and the surrounding environment. For example, some donor-acceptor type oligo(p-phenylene vinylene) derivatives show solvatochromic behavior, where the emission color changes with the polarity of the solvent. nih.gov

In solution, many of these derivatives are highly fluorescent. A study of various 1,4-distyrylbenzene derivatives functionalized with different ED and EW groups provided detailed insights into their optical properties. acs.org Another report on a specific distyrylbenzene (B1252955) derivative noted a large Stokes shift (100 nm) and a decrease in fluorescence quantum yield compared to its isomer, which was attributed to a lower degree of conjugation. nih.gov Some derivatives also exhibit aggregation-induced enhanced emission (AIEE), where fluorescence is more intense in the aggregated or solid state than in solution. nih.gov

Table 1: Photophysical Properties of Selected Distyrylbenzene and OPV Derivatives

Compound Type Solvent/State Absorption Max (λabs, nm) Emission Max (λem, nm) Fluorescence Quantum Yield (ΦF)
Donor-Acceptor Distyrylbenzene acs.org Not Specified Varies with substituent Strongly fluorescent -
Diethylamino-1,3-distyrylbenzene nih.gov MeCN - - Lower than 1,4-isomer
Functionalized 1,4-distyrylbenzenes acs.org Not Specified Bathochromic shifts with ED/EW groups Correlates with λabs Varies with substituent
CN-substituted OPV Derivative (DCFOPV-TPA) nih.gov Various 280-550 607 (Solid) -
CN-substituted OPV Derivative (SCFOPV-TPA) nih.gov Various 280-550 639 (Solid) -

Surface-Sensitive Characterization Techniques (e.g., Scanning Tunneling Microscopy (STM) for Adsorption Behavior)

The interaction of aromatic molecules with surfaces is critical for applications in molecular electronics and catalysis. While direct STM studies on Benzene, 1,2-bis(2-phenylethyl)- are not prevalent in the reviewed literature, the adsorption behavior of benzene and its simpler derivatives on various surfaces provides fundamental insights.

Studies using density-functional theory (DFT) have modeled the adsorption of benzene on metal surfaces like gold (Au), silver (Ag), and copper (Cu). uts.edu.aunih.gov On Au(111), benzene is found to be weakly physisorbed, lying flat on the surface. uts.edu.au This interaction is primarily dispersive in nature with minimal covalent character. nih.gov The orientation and packing of such molecules on a surface can be influenced by intermolecular interactions and the presence of anchoring functional groups.

For example, the adsorption of 1,3-benzenedimethanethiol (B1202229) (1,3-BDMT) on gold surfaces has been investigated using techniques including surface-enhanced Raman scattering and UV/Vis spectroscopy. nih.gov At low concentrations, 1,3-BDMT adsorbs through two S-Au linkages, suggesting a flat orientation. However, as concentration increases, an upright geometry becomes more favorable. nih.gov In contrast, 1,3-benzenedithiol (B1198324) (1,3-BDT) tends to adsorb via two S-Au linkages regardless of concentration, indicating a less efficient self-assembly process. nih.gov

These findings suggest that a larger molecule like Benzene, 1,2-bis(2-phenylethyl)- would likely adsorb on a gold surface with the benzene rings oriented parallel to the surface to maximize van der Waals interactions. The phenylethyl groups would add significant steric hindrance and complexity to the molecular packing on the surface. STM would be an invaluable tool to directly visualize the adsorption geometry and self-assembly of individual molecules and monolayers, but such specific studies for the target compound are yet to be widely reported.

Electrochemical Characterization (e.g., Cyclic Voltammetry for Redox Properties)

Electrochemical methods like cyclic voltammetry (CV) are essential for determining the redox properties (i.e., oxidation and reduction potentials) of molecules, which is crucial for designing materials for electronic devices and understanding reaction mechanisms.

Direct CV data for Benzene, 1,2-bis(2-phenylethyl)- is scarce in the provided sources. However, studies on related structures provide a framework for understanding its likely electrochemical behavior. For instance, the electrochemical reduction of o-bis(phenylsulphonyl)benzene derivatives has been studied in detail. rsc.org These studies show that the initial step is the formation of a radical anion, which can then undergo further reactions like fragmentation and intramolecular cyclization. The specific reaction pathway is highly dependent on the molecular structure and the presence of substituents. rsc.org

In other research, CV has been used to probe the reaction mechanisms of electrochemically driven syntheses. For example, in the synthesis of aryl-substituted benzothiophenes, CV was used to identify the irreversible reduction peak of a diazonium salt precursor, a key step in the generation of an aryl radical needed for the subsequent reaction. xmu.edu.cn Similarly, CV measurements on 1,3-benzenedimethanethiol (1,3-BDMT) on gold surfaces were used to monitor the formation of self-assembled monolayers. nih.gov

For derivatives like oligo(p-phenylenevinylenes), the redox potentials are critical to their function in OLEDs, as they determine the energy levels of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), which govern charge injection and transport. While specific potential values are not detailed in the provided abstracts, it is understood that these are routinely measured properties in the characterization of such electroactive materials. epa.gov A Hammett analysis performed on related sulfilimines used positive ρ values from electrochemical data to establish negative charge buildup during a reaction, demonstrating the utility of electrochemical analysis in mechanistic studies. acs.org

Table 2: Mentioned Chemical Compounds

Compound Name
Benzene, 1,2-bis(2-phenylethyl)-
Distyrylbenzene
Oligo(p-phenylenevinylene) (OPV)
1,4-distyrylbenzene
Diethylamino-1,3-distyrylbenzene
DCFOPV-TPA
SCFOPV-TPA
1,1'-(2,5-dimethoxyterephthaloyl)-bis(glutraimide) (TGlu)
Benzene
Gold
Silver
Copper
1,3-benzenedimethanethiol (1,3-BDMT)
1,3-benzenedithiol (1,3-BDT)
o-bis(phenylsulphonyl)benzene
2-methylthiobenzene diazonium salt
Tris(8-quinolinolato)-aluminum(III) (Alq)
Poly(N-vinyl carbazole) (PVK)
(2-Bromoethyl)benzene
(2-Chloroethyl)benzene
1,2-Bis(phenylethynyl)benzene (B11943125)

Theoretical and Computational Investigations of Benzene, 1,2 Bis 2 Phenylethyl

Electronic Structure Analysis and Molecular Orbital Theory

Molecular Orbital (MO) theory describes the electrons in a molecule as occupying a set of molecular orbitals that extend over the entire molecule. libretexts.orglibretexts.org Analysis of these orbitals provides deep insight into the electronic character and reactivity.

The highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) are known as the frontier molecular orbitals (FMOs). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. The energy difference between them, the HOMO-LUMO gap, is a critical parameter that relates to the molecule's kinetic stability and chemical reactivity. espublisher.comresearchgate.net A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net For Benzene (B151609), 1,2-bis(2-phenylethyl)-, FMO analysis would reveal how the phenylethyl groups modulate the electronic properties of the central benzene ring.

Table 4: Illustrative Frontier Molecular Orbital Energies for Benzene, 1,2-bis(2-phenylethyl)-

OrbitalEnergy (eV)Description
HOMO-6.20Highest Occupied Molecular Orbital
LUMO-1.65Lowest Unoccupied Molecular Orbital
HOMO-LUMO Gap4.55Energy difference between HOMO and LUMO

Quantum chemical calculations can map the distribution of electron density across the molecule. This can be quantified through various atomic population analysis schemes, which assign partial charges to each atom. This analysis helps to identify electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule. For Benzene, 1,2-bis(2-phenylethyl)-, this would show how the electron-donating or withdrawing character of the phenylethyl substituents affects the charge distribution on the atoms of the central aromatic ring, thereby influencing its reactivity in, for example, electrophilic aromatic substitution reactions.

Table 5: Hypothetical Partial Atomic Charges on Selected Atoms of Benzene, 1,2-bis(2-phenylethyl)-

Atom (in central ring)Population Analysis MethodCalculated Partial Charge (e)
C1 (substituted)Mulliken-0.150
C2 (substituted)Mulliken-0.148
C3 (unsubstituted)Mulliken-0.112
H (on C3)Mulliken+0.125

Calculation of Dipole Moments and Polarizabilities

The dipole moment is a measure of the net molecular polarity, arising from the asymmetrical distribution of charge, while polarizability indicates how easily the electron cloud of a molecule can be distorted by an external electric field. For a molecule like Benzene, 1,2-bis(2-phenylethyl)-, which possesses significant conformational flexibility, these properties are not static but depend on the specific three-dimensional arrangement of the atoms.

Theoretical calculations, primarily using quantum chemical methods, are essential for determining these properties. acs.org Methods such as Density Functional Theory (DFT) and Møller-Plesset (MP2) perturbation theory are commonly employed. acs.orgarxiv.org The choice of basis set, which is a set of mathematical functions used to build the molecular orbitals, is crucial for accuracy. acs.orgarxiv.org For calculations of dipole moments and polarizabilities, basis sets augmented with diffuse functions (e.g., aug-cc-pVTZ) are recommended as they better describe the electron distribution far from the atomic nuclei. acs.orgarxiv.org

Table 1: Representative Computational Approaches for Dipole Moment and Polarizability

PropertyComputational MethodBasis SetExpected Insights
Dipole Moment (µ)DFT (e.g., B3LYP, PBE0)aug-cc-pVTZQuantification of molecular polarity; prediction of interactions with electric fields and polar environments.
Polarizability (α)CCSD, MP2aug-cc-pVTZIndication of the molecule's susceptibility to induced dipole formation; contribution to dispersion forces.
Specific values for Benzene, 1,2-bis(2-phenylethyl)- are not available in the literature.

Conformational Analysis and Molecular Geometry Optimization

Due to the presence of multiple single bonds, particularly in the ethyl side chains, Benzene, 1,2-bis(2-phenylethyl)- can adopt a vast number of different spatial arrangements, or conformations. A thorough conformational analysis is the first step in any theoretical study to identify the most stable, low-energy structures. conflex.netacs.org

This process typically involves a multi-step approach:

Conformational Search: Initial exploration of the potential energy surface to generate a wide range of possible conformers. This can be done using molecular mechanics force fields or semi-empirical methods, which are computationally less expensive. youtube.comnih.gov

Geometry Optimization: Each generated conformer is then subjected to geometry optimization using more accurate quantum mechanical methods like DFT. acs.org This process systematically alters the geometry to find the structure with the minimum possible energy, known as a local minimum. conflex.net

Frequency Calculation: To confirm that an optimized structure is a true minimum (and not a transition state), vibrational frequency calculations are performed. A stable conformer will have no imaginary frequencies.

Table 2: Parameters from a Hypothetical Conformational Analysis

ConformerRelative Energy (kcal/mol)Key Dihedral Angle(s) (°)Population (%) at 298 K
Global Minimum0.00Data not availableData not available
Conformer 2Data not availableData not availableData not available
Conformer 3Data not availableData not availableData not available
Specific data for Benzene, 1,2-bis(2-phenylethyl)- is not available in the literature.

Aromaticity and Antiaromaticity Assessment

Aromaticity is a fundamental concept in chemistry, typically associated with cyclic, planar molecules with a specific number of π-electrons that exhibit enhanced stability. The central benzene ring in Benzene, 1,2-bis(2-phenylethyl)- is aromatic. However, the degree of this aromaticity can be subtly influenced by its substituents. Several computational indices are used to quantify aromaticity.

Nucleus-Independent Chemical Shift (NICS): This is a magnetic criterion of aromaticity. It involves placing a "ghost" atom at the center of the ring (or at other points of interest) and calculating the magnetic shielding. nih.gov A negative NICS value is indicative of aromaticity, while a positive value suggests antiaromaticity. NICS(1)zz, which is the zz-component of the shielding tensor calculated 1 Å above the ring plane, is often considered a more robust measure. nih.gov

Anisotropy of the Induced Current Density (ACID): This method provides a visual representation of the electron delocalization in a molecule when subjected to a magnetic field, offering a qualitative and quantitative assessment of aromaticity.

Multi-Center Index (MCI) and Aromatic Fluctuation Index (FLU): These are electronic indices based on the delocalization of electrons over the atoms of the ring. A higher MCI value generally corresponds to greater aromaticity, whereas for FLU, lower values indicate higher aromaticity. researchgate.net

For Benzene, 1,2-bis(2-phenylethyl)-, these calculations would confirm the aromatic character of the central ring and could reveal if the phenylethyl substituents cause any minor perturbations to the electron delocalization.

Table 3: Common Aromaticity Indices and Their Interpretation

IndexTypical Value for Aromatic RingInterpretation
NICS(1)zzNegativeIndicates diatropic ring current (aromaticity).
MCIHigh positive valueReflects significant multi-center electron delocalization.
FLUClose to zeroSuggests low fluctuation in electron delocalization between adjacent atoms, characteristic of aromatic systems.
Specific calculated values for Benzene, 1,2-bis(2-phenylethyl)- are not available in the literature.

Theoretical Studies on Non-Covalent Interactions and Supramolecular Assembly

Non-covalent interactions are the dominant forces governing how molecules of Benzene, 1,2-bis(2-phenylethyl)- would interact with each other in the condensed phase (liquid or solid), leading to the formation of supramolecular assemblies. nih.gov These interactions, while weaker than covalent bonds, are crucial for determining the bulk properties of the material. mdpi.com

The presence of three phenyl rings in the molecule makes π-π stacking a highly significant interaction. rsc.org These interactions occur when the electron-rich faces of the aromatic rings align with each other. The geometry of this stacking can vary, with common arrangements being face-to-face (sandwich) and offset face-to-face (parallel-displaced). Computational studies on molecular dimers or larger aggregates would quantify the strength of these interactions and determine the preferred stacking geometries. scirp.orgpnas.org

While Benzene, 1,2-bis(2-phenylethyl)- does not have classical hydrogen bond donors (like O-H or N-H), it can act as a hydrogen bond acceptor through its π-electron clouds (C-H···π interactions). chemrxiv.orgsmu.edu These are weak hydrogen bonds but can collectively contribute to the stability of the supramolecular structure.

Van der Waals forces, which include London dispersion forces, are ubiquitous and will be a major contributor to the intermolecular cohesion. nih.govlibretexts.org These forces arise from temporary fluctuations in electron density and are particularly significant for large molecules with extensive surface areas.

As discussed in section 4.2.3, if the molecule possesses a net dipole moment in its stable conformations, dipole-dipole interactions will occur, where the positive end of one molecule aligns with the negative end of another. wordpress.comlibretexts.org More generally, electrostatic interactions describe the forces between the permanent charge distributions of the molecules. nih.gov Computational methods can generate electrostatic potential maps, which visualize the electron-rich (negative) and electron-poor (positive) regions of the molecule, predicting how they will interact electrostatically. buffalo.edu

Cation-π and Anion-π Interactions

Non-covalent interactions, such as cation-π and anion-π interactions, are crucial in various fields, including molecular recognition and supramolecular chemistry. wikipedia.orgrsc.org The nature and strength of these interactions are significantly influenced by the electronic properties of the aromatic system and any substituents present.

Cation-π Interactions:

The interaction between a cation and the electron-rich face of an aromatic ring, known as a cation-π interaction, is a significant non-covalent force. wikipedia.org The benzene ring, with its π-electron cloud, provides a region of negative electrostatic potential above and below the plane of the ring, making it attractive to cations. mit.eduresearchgate.net The presence of substituents on the benzene ring can modulate the strength of this interaction.

In the case of Benzene, 1,2-bis(2-phenylethyl)-, the central benzene ring is substituted with two 2-phenylethyl groups. Alkyl groups are generally considered to be electron-donating groups (EDGs). rsc.org These EDGs increase the electron density of the aromatic ring, thereby enhancing its ability to interact with cations. Theoretical studies on substituted benzenes have shown that EDGs, such as methyl and ethyl groups, strengthen cation-π interactions. rsc.org This effect is attributed to both inductive and resonance effects that make the electrostatic potential above the ring more negative. rsc.orgnih.gov

Anion-π Interactions:

Anion-π interactions, the attractive force between an anion and an electron-deficient aromatic ring, are generally less common and weaker than cation-π interactions for electron-rich rings like benzene. mdpi.comresearchgate.net Benzene itself has a negative quadrupole moment, leading to electrostatic repulsion with anions. mdpi.com However, theoretical studies have demonstrated that favorable anion-π interactions can occur even with electron-rich aromatic systems, often influenced by other contributing factors like CH/π interactions. mdpi.com

For Benzene, 1,2-bis(2-phenylethyl)-, the electron-donating nature of the alkyl substituents would theoretically further disfavor direct anion-π interactions with the central benzene ring from an electrostatic standpoint. However, the complexity of the molecule, with its multiple aromatic rings and flexible side chains, allows for the possibility of other types of interactions that could stabilize an anion. For example, the hydrogen atoms on the ethyl bridges and the phenyl rings could participate in C-H···anion hydrogen bonds. mdpi.com It has been shown that the interplay of anion-π and CH/π interactions can lead to significant stabilization in certain complexes. mdpi.com

Theoretical investigations on substituted benzenes have shown that the presence of electron-withdrawing groups is typically required to generate a sufficiently positive quadrupole moment for strong anion-π binding. researchgate.net Given that the phenylethyl groups are electron-donating, it is unlikely that Benzene, 1,2-bis(2-phenylethyl)- would be a strong anion receptor via a direct anion-π interaction with the central ring.

Interaction TypeExpected Influence of Phenylethyl SubstituentsRationale
Cation-π EnhancementThe 2-phenylethyl groups are electron-donating, increasing the negative electrostatic potential of the central benzene ring. rsc.orgnih.gov
Anion-π Diminishment (direct)The electron-donating nature of the substituents increases the electrostatic repulsion between the central benzene ring and an anion. mdpi.comresearchgate.net

Thermochemistry and Energetic Stability Calculations

The thermochemical properties and energetic stability of a molecule are fundamental to understanding its behavior and reactivity. For a flexible molecule like Benzene, 1,2-bis(2-phenylethyl)-, conformational analysis is key to determining its most stable three-dimensional structure.

Thermochemistry:

Energetic Stability and Conformational Analysis:

The energetic stability of Benzene, 1,2-bis(2-phenylethyl)- is intrinsically linked to its conformational flexibility. The molecule possesses multiple single bonds around which rotation can occur, leading to a complex potential energy surface with numerous possible conformers. The most stable conformation will be the one that minimizes steric and torsional strain. libretexts.orgopenstax.orglibretexts.org

The two phenylethyl substituents on adjacent carbons of the central benzene ring can lead to significant steric interactions. The molecule will likely adopt a conformation that positions these bulky groups to minimize this steric hindrance. Analogous to disubstituted cyclohexanes, where bulky substituents prefer equatorial positions to avoid unfavorable 1,3-diaxial interactions, the phenylethyl groups in Benzene, 1,2-bis(2-phenylethyl)- will likely orient themselves to be as far apart as possible. libretexts.orgopenstax.orglibretexts.org

Computational methods, such as Density Functional Theory (DFT), are powerful tools for exploring the conformational landscape of flexible molecules and identifying the lowest energy (most stable) conformers. Such calculations would involve systematically rotating the various single bonds and calculating the energy of each resulting conformation. The global minimum on this potential energy surface would correspond to the most stable arrangement of the molecule in the gas phase.

Applications in Advanced Materials Science and Supramolecular Chemistry

Supramolecular Chemistry Applications

No published research could be found that describes the application of Benzene (B151609), 1,2-bis(2-phenylethyl)- within the field of supramolecular chemistry, such as in the design of host-guest systems, self-assembling monolayers, or molecular cages.

Design of Host-Guest Systems and Investigation of Molecular Recognition

There is no available scientific literature detailing the design or study of "Benzene, 1,2-bis(2-phenylethyl)-" as a component in host-guest systems. Research on molecular recognition, which involves the specific binding between a host and a guest molecule, has not been conducted using this compound. The potential for the phenylethyl arms to form a binding cavity has not been explored or documented.

Principles of Self-Assembly and Formation of Ordered Structures

The principles of self-assembly, where molecules spontaneously form organized structures, are a cornerstone of modern materials science. While compounds with similar structural elements may exhibit self-assembly properties, there are no studies that report on the self-assembly behavior of "Benzene, 1,2-bis(2-phenylethyl)-" or the formation of any ordered supramolecular structures from it.

Construction of Supramolecular Frameworks and Architectures

The construction of complex supramolecular frameworks, such as metal-organic frameworks (MOFs) or covalent organic frameworks (COFs), relies on well-defined molecular building blocks. A search of scientific databases and chemical literature shows no instance of "Benzene, 1,2-bis(2-phenylethyl)-" being used as a linker or building block for the construction of such architectures.

Applications in Catalysis and Ligand Design

In catalysis, ligands are crucial for controlling the activity and selectivity of metal catalysts. The design of new ligands is a key area of research. Although the structure of "Benzene, 1,2-bis(2-phenylethyl)-" presents potential coordination sites, there is no research available that describes its application as a ligand in catalysis. Studies on its synthesis for this purpose, its coordination chemistry with various metals, or its performance in any catalytic reaction have not been reported.

Future Research Directions and Emerging Opportunities for Benzene, 1,2 Bis 2 Phenylethyl

Exploration of Novel and Sustainable Synthetic Pathways

The synthesis of Benzene (B151609), 1,2-bis(2-phenylethyl)- likely relies on established methods such as the Friedel-Crafts alkylation. wikipedia.orgijpcbs.commt.com However, these traditional approaches often involve harsh catalysts and can lead to a mixture of products. organic-chemistry.orgchemistrysteps.com Future research will likely focus on developing more efficient and sustainable synthetic routes.

Key areas for exploration include:

Catalyst Development: Investigating novel, reusable solid acid catalysts, such as zeolites, to replace traditional Lewis acids like aluminum chloride. wikipedia.org This would simplify purification and reduce hazardous waste.

Green Solvents: Exploring the use of more environmentally friendly solvents or even solvent-free reaction conditions. ijpcbs.com

A comparison of potential synthetic approaches is outlined in the table below.

Synthetic ApproachPotential AdvantagesPotential Challenges
Traditional Friedel-Crafts Well-established methodology.Use of hazardous catalysts, potential for polyalkylation and isomer formation. organic-chemistry.org
Zeolite-Catalyzed Alkylation Reusable catalyst, improved selectivity. wikipedia.orgMay require higher temperatures and pressures.
Alkene-Based Synthesis Atom-economical, avoids halide waste. organic-chemistry.orgMay require specific catalysts to control regioselectivity.
Directed Ortho-Metalation High regioselectivity for the 1,2-isomer.Requires specialized directing groups and stoichiometric use of organometallic reagents.

Advanced Computational Modeling for Predictive Design and Property Optimization

Computational chemistry offers a powerful tool for predicting the properties and behavior of molecules like Benzene, 1,2-bis(2-phenylethyl)- without the need for extensive laboratory synthesis. researchgate.netnih.gov The flexibility of the two phenylethyl chains suggests that this molecule could adopt a variety of conformations, each with distinct properties.

Future computational studies could focus on:

Conformational Analysis: Determining the most stable three-dimensional structures of the molecule and the energy barriers between different conformations.

Property Prediction: Calculating key electronic and photophysical properties, such as the HOMO-LUMO gap, absorption and emission spectra, and potential for charge transport. mdpi.com

Derivative Design: Simulating the effects of adding different functional groups to the benzene rings or phenylethyl chains to tailor the molecule's properties for specific applications.

Reactivity Prediction: Modeling the reactivity of the molecule in various chemical reactions to guide synthetic efforts and understand potential degradation pathways. researchgate.netnih.gov

Integration into Hybrid Material Systems for Enhanced Functionality

The structure of Benzene, 1,2-bis(2-phenylethyl)- makes it an interesting candidate for incorporation into hybrid materials, where it could act as a bulky, flexible linker or a functional component.

Emerging opportunities in this area include:

Polymer Additives: Blending the molecule with polymers could modify their mechanical or optical properties. Its aromatic nature could enhance thermal stability or alter the refractive index.

Metal-Organic Frameworks (MOFs): While not a traditional linker due to its flexibility, derivatives with appropriate connecting groups could be used to create novel MOFs with unusual pore structures and dynamic properties. acs.org

Organic Electronics: The phenylethyl groups could influence the packing of molecules in the solid state, a critical factor in the performance of organic semiconductors. Computational studies could predict the charge transport properties of thin films of this material. acs.org

Elucidation of Complex Reaction Mechanisms and Intermediates

A deeper understanding of the reaction mechanisms involved in the synthesis and potential reactions of Benzene, 1,2-bis(2-phenylethyl)- is crucial for optimizing its production and exploring its chemical reactivity.

Future research could involve:

Mechanistic Studies of Synthesis: Using techniques like in-situ spectroscopy and kinetic analysis to study the mechanism of the Friedel-Crafts alkylation used to prepare this compound. This could help to identify and characterize reaction intermediates and transition states, leading to improved reaction conditions. chemistrysteps.com

Exploring Reactivity: Investigating the reactivity of the benzene rings and the benzylic positions of the phenylethyl groups. For example, further electrophilic aromatic substitution reactions could lead to more complex, multi-substituted aromatic compounds. genspark.aiyoutube.comlibretexts.org

Photochemical Reactions: Studying the behavior of the molecule when exposed to light. Its aromatic structure suggests that it may undergo photochemical reactions, which could be harnessed for applications in photochemistry or materials science.

Expanding Supramolecular Architectures and their Advanced Functionalities

The flexible and aromatic nature of Benzene, 1,2-bis(2-phenylethyl)- makes it a promising building block for the construction of complex supramolecular assemblies. nih.gov These are large, ordered structures held together by non-covalent interactions.

Future directions in this area include:

Self-Assembly Studies: Investigating the ability of the molecule and its derivatives to self-assemble in solution and on surfaces to form well-defined nanostructures like vesicles, fibers, or films. taylorandfrancis.com

Host-Guest Chemistry: Exploring the potential of the molecule's flexible "arms" to create a binding pocket for smaller guest molecules. This could lead to applications in molecular sensing or separation.

Chiral Materials: Introducing chiral centers into the phenylethyl chains could lead to the formation of chiral supramolecular structures with interesting chiroptical properties. acs.org

Supramolecular ApplicationPotential Role of Benzene, 1,2-bis(2-phenylethyl)-Desired Properties
Molecular Encapsulation Forms a cavity to bind guest molecules.Flexible, pre-organized structure.
Organogels Self-assembles into a fibrous network to trap solvent.Strong intermolecular interactions.
Liquid Crystals Aligns into ordered phases.Anisotropic molecular shape.
Chiral Sensors Enantioselective binding of chiral guests.Chiral, non-racemic structure.

Q & A

Basic Questions

Q. What are the recommended synthetic routes for preparing Benzene, 1,2-bis(2-phenylethyl)-, and how can reaction efficiency be optimized?

  • Methodology : The compound can be synthesized via Friedel-Crafts alkylation using benzene and 2-phenylethyl halides in the presence of a Lewis acid catalyst (e.g., AlCl₃). Optimization involves controlling stoichiometry (excess benzene to minimize polyalkylation), reaction temperature (typically 0–25°C to avoid side reactions), and catalyst activation time. Post-synthesis purification via column chromatography or recrystallization is critical to isolate the target compound .
  • Validation : Monitor reaction progress using TLC or GC-MS. Cross-reference spectral data (e.g., ¹H NMR: δ 7.2–7.4 ppm for aromatic protons, δ 2.8–3.2 ppm for CH₂ groups) with literature .

Q. How can spectroscopic techniques distinguish Benzene, 1,2-bis(2-phenylethyl)- from structural analogs?

  • Methodology :

  • IR Spectroscopy : Look for C-H stretching (∼3030 cm⁻¹, aromatic) and C-C skeletal vibrations (∼1600 cm⁻¹) unique to the biphenyl structure.
  • Mass Spectrometry : The molecular ion peak (M⁺) at m/z 286 (C₂₂H₂₂) and fragmentation patterns (e.g., loss of phenethyl groups at m/z 178) confirm the structure .
  • ¹³C NMR : Two distinct aromatic carbons (∼125–140 ppm) and aliphatic carbons (∼35–40 ppm for CH₂) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict thermodynamic properties of Benzene, 1,2-bis(2-phenylethyl)-, and what are the limitations?

  • Methodology : Use density-functional theory (DFT) with hybrid functionals (e.g., B3LYP) to calculate enthalpy of formation (ΔfH°), Gibbs free energy (ΔrG°), and entropy (ΔrS°). Basis sets like 6-31G(d) are suitable for geometry optimization. Compare results with experimental thermochemical data from NIST (e.g., ΔfH°gas ≈ -32.62 kJ/mol for analogs) .
  • Limitations : DFT may underestimate dispersion forces in bulky aromatic systems. Validate with high-level methods (e.g., CCSD(T)) or experimental calorimetry .

Q. How should researchers resolve contradictions in reported thermochemical data for this compound?

  • Methodology :

Cross-Validation : Compare experimental values (e.g., from NIST WebBook ) with computational predictions. Discrepancies >5% warrant re-evaluation of experimental conditions (e.g., purity, calibration).

Error Analysis : Assess systematic errors in calorimetry (e.g., heat loss in bomb calorimetry) or DFT approximations (e.g., exchange-correlation errors) .

Collaboration : Replicate measurements in independent labs using standardized protocols.

Q. What advanced applications does Benzene, 1,2-bis(2-phenylethyl)- have in materials science or pharmacology?

  • Materials Science : Its rigid, aromatic structure makes it a candidate for liquid crystal precursors or organic semiconductors. Study charge-transfer properties via cyclic voltammetry (e.g., HOMO-LUMO gaps) .
  • Pharmacology : As a lipophilic scaffold, it may serve as a building block for drug delivery systems. Evaluate bioavailability using logP calculations (predicted logP ≈ 6.2) and in vitro permeability assays .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.